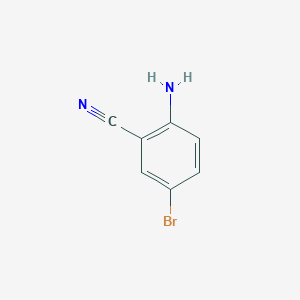

2-Amino-5-bromobenzonitrile

Vue d'ensemble

Description

Le 2-amino-5-bromo-benzonitrile est un composé organique de formule moléculaire C7H5BrN2. Il s'agit d'un bloc de construction hétérocyclique utilisé dans diverses synthèses chimiques. Ce composé est caractérisé par la présence d'un groupe amino en position 2, d'un atome de brome en position 5 et d'un groupe nitrile sur le cycle benzénique. Il se présente sous la forme d'une poudre cristalline blanc cassé à brun pâle et est soluble dans le méthanol .

Applications De Recherche Scientifique

2-Amino-5-bromo-benzonitrile is used in various scientific research applications:

Safety and Hazards

Mécanisme D'action

Target of Action

2-Amino-5-bromobenzonitrile is primarily used as an intermediate in the synthesis of other industrial chemicals . It has been found to target the respiratory system .

Mode of Action

The compound can react with other substances to form new compounds. For instance, it can react with Oxalic acid dimethyl ester to get 5-Bromo-N-methylanthranilonitrile . In synthetic transformations, the bromine unit on the benzene ring can be introduced into a series of aryl or alkyl groups through Suzuki coupling reactions, or it can be converted into a boronic acid unit for subsequent transformations . The cyano group on the benzene ring can easily be converted into functional groups such as aldehyde, carboxyl, and amide .

Biochemical Pathways

The metabolic pathway for this compound has been shown to be cyp3a5 dependent . This suggests that the compound may interact with the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of various substances in the body.

Pharmacokinetics

It’s known that the compound can be found in feces at a concentration of approximately 1 µg/g , indicating that it undergoes metabolic processing and excretion.

Result of Action

The result of the action of this compound is the formation of new compounds through various synthetic transformations . These new compounds can then be used in the production of other industrial chemicals, such as polyurethanes and polyamides .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound . Contact with skin and eyes should be avoided, and personal protective equipment should be used . These precautions help to maintain the compound’s stability and efficacy.

Analyse Biochimique

Biochemical Properties

2-Amino-5-bromobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of receptor tyrosine kinase inhibitors, which are crucial in cancer treatment . It interacts with enzymes such as copper-ligand coordination complexes, facilitating the formation of multi-targeted inhibitors. These interactions are essential for the compound’s ability to modulate biochemical pathways and inhibit specific proteins involved in disease progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the activity of receptor tyrosine kinases, leading to altered cell signaling and gene expression patterns. This modulation can result in changes in cellular metabolism, impacting cell growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of receptor tyrosine kinases by binding to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. This inhibition leads to a cascade of downstream effects, including changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have varying impacts on cellular processes. Long-term exposure to the compound in vitro and in vivo has demonstrated sustained inhibition of target enzymes and prolonged alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as cellular apoptosis and organ damage have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s. These interactions influence the compound’s metabolic flux and metabolite levels, affecting its overall bioavailability and efficacy. The compound’s metabolism can lead to the formation of active or inactive metabolites, which further modulate its biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites in sufficient concentrations to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with target enzymes and proteins. The localization of this compound within cells is essential for its activity and function, as it ensures that the compound reaches its intended sites of action .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 2-amino-5-bromo-benzonitrile peut être synthétisé selon plusieurs méthodes. Une méthode courante implique la bromation du 2-amino-benzonitrile en utilisant du brome ou un agent bromant en présence d'un solvant tel que l'acide acétique. La réaction est généralement effectuée à température ambiante et suivie jusqu'à son terme .

Méthodes de production industrielle : En milieu industriel, la synthèse du 2-amino-5-bromo-benzonitrile peut impliquer l'utilisation de brome et de 2-amino-benzonitrile dans un environnement contrôlé pour garantir la sécurité et l'efficacité. Le mélange réactionnel est souvent agité à température ambiante pendant une période prolongée pour obtenir des rendements élevés. Le produit est ensuite purifié par cristallisation ou par d'autres techniques de séparation .

Analyse Des Réactions Chimiques

Types de réactions : Le 2-amino-5-bromo-benzonitrile subit diverses réactions chimiques, notamment :

Réactions de substitution : L'atome de brome peut être substitué par d'autres groupes par le biais de réactions telles que le couplage de Suzuki, où un catalyseur au palladium est utilisé pour introduire des groupes aryles ou alkyles.

Réactions de réduction : Le groupe nitrile peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Réactions d'oxydation : Le groupe amino peut être oxydé en groupe nitro en utilisant des agents oxydants tels que le permanganate de potassium.

Réactifs et conditions courants :

Couplage de Suzuki : Catalyseur au palladium, base (par exemple, carbonate de potassium) et acide boronique aryle ou alkyle.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Oxydation : Permanganate de potassium en milieu aqueux.

Principaux produits :

Substitution : Dérivés aryles ou alkyles du 2-amino-5-bromo-benzonitrile.

Réduction : 2-Amino-5-bromo-benzylamine.

Oxydation : 2-Nitro-5-bromo-benzonitrile.

4. Applications de la recherche scientifique

Le 2-amino-5-bromo-benzonitrile est utilisé dans diverses applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action du 2-amino-5-bromo-benzonitrile implique son interaction avec des cibles moléculaires spécifiques. Dans le contexte des inhibiteurs de la tyrosine kinase des récepteurs, le composé se lie au site actif de la kinase, inhibant son activité et bloquant ainsi les voies de signalisation qui favorisent la prolifération des cellules cancéreuses . Les groupes nitrile et amino jouent un rôle crucial dans l'affinité de liaison et la spécificité du composé.

Composés similaires :

- 2-Amino-4-bromo-benzonitrile

- 2-Amino-3,5-dibromo-benzonitrile

- 4-Amino-3-bromo-benzonitrile

Comparaison : Le 2-amino-5-bromo-benzonitrile est unique en raison de la position spécifique des groupes amino, brome et nitrile sur le cycle benzénique. Cet arrangement unique confère une réactivité et des propriétés de liaison distinctes par rapport à ses analogues. Par exemple, le 2-amino-4-bromo-benzonitrile a l'atome de brome en position 4, ce qui modifie sa réactivité dans les réactions de substitution. De même, le 2-amino-3,5-dibromo-benzonitrile possède deux atomes de brome, ce qui le rend plus réactif dans les réactions de couplage .

Comparaison Avec Des Composés Similaires

- 2-Amino-4-bromo-benzonitrile

- 2-Amino-3,5-dibromo-benzonitrile

- 4-Amino-3-bromo-benzonitrile

Comparison: 2-Amino-5-bromo-benzonitrile is unique due to the specific positioning of the amino, bromine, and nitrile groups on the benzene ring. This unique arrangement imparts distinct reactivity and binding properties compared to its analogs. For instance, 2-amino-4-bromo-benzonitrile has the bromine atom at the fourth position, which alters its reactivity in substitution reactions. Similarly, 2-amino-3,5-dibromo-benzonitrile has two bromine atoms, making it more reactive in coupling reactions .

Propriétés

IUPAC Name |

2-amino-5-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATYCBHROMXWJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192513 | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39263-32-6 | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39263-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039263326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-bromobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

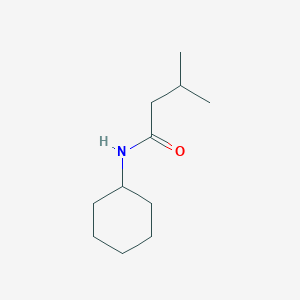

Synthesis routes and methods I

Procedure details

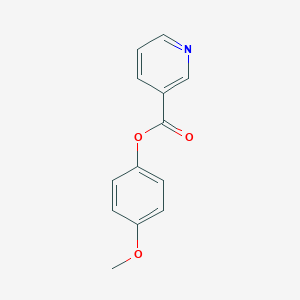

Synthesis routes and methods II

Procedure details

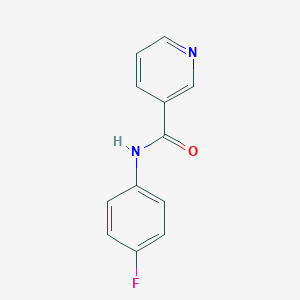

Synthesis routes and methods III

Procedure details

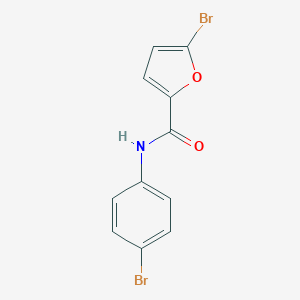

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.